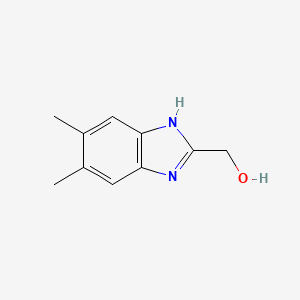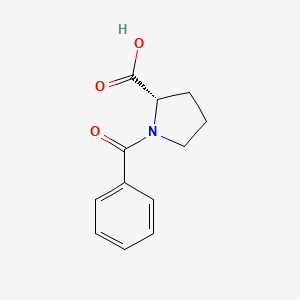
1,2-Difluoro-4-phenylsulfonylbenzene
Description
1,2-Difluoro-4-phenylsulfonylbenzene is a fluorinated aromatic compound that is of interest due to its potential applications in various chemical syntheses. The presence of the difluoro and phenylsulfonyl functional groups suggests that this compound could serve as a versatile intermediate in organic synthesis, particularly in the construction of fluorinated molecules which are increasingly important in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or fluorine-containing groups into the aromatic ring. A relevant example is the preparation of 1-aryl-2,2-difluoro enol esters from α-(phenylsulfonyl)difluoromethylated benzoates, which can be obtained from reactions between simple aldehydes and PhSO2CF2H . This method could potentially be adapted for the synthesis of 1,2-difluoro-4-phenylsulfonylbenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the influence of the electronegative fluorine atoms on the aromatic ring. For instance, in the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, the fluorine atoms induce a significant electron-withdrawing effect, which is reflected in the molecular structure as observed by X-ray crystallography . Similarly, the molecular structure of 1,2-difluoro-4-phenylsulfonylbenzene would be expected to show the impact of the difluoro and phenylsulfonyl groups on the benzene ring's electronic properties.
Chemical Reactions Analysis
The presence of fluorine atoms in an aromatic compound can significantly alter its reactivity. For example, the introduction of fluorine-containing substituents into the aromatic ring enhances the activation of halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes . This suggests that 1,2-difluoro-4-phenylsulfonylbenzene could undergo various nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often dominated by the strong electronegativity and small size of the fluorine atoms. These properties can lead to high thermal stability and unique electronic characteristics, as seen in the novel fluorinated polyimides derived from a fluorinated aromatic diamine . The difluoro and phenylsulfonyl groups in 1,2-difluoro-4-phenylsulfonylbenzene would likely contribute to similar properties, such as increased stability and altered electronic properties, which could be advantageous in various applications.
properties
IUPAC Name |
4-(benzenesulfonyl)-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVJSEPIPCJHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4-phenylsulfonylbenzene | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

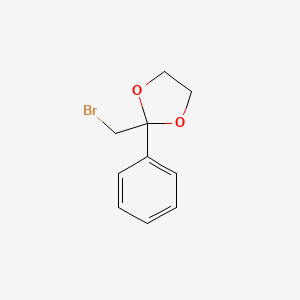
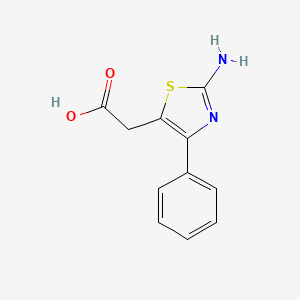

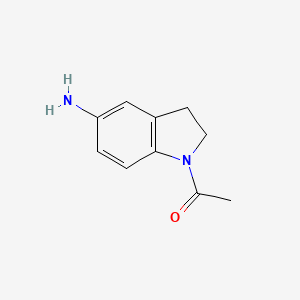
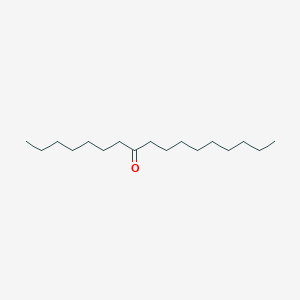
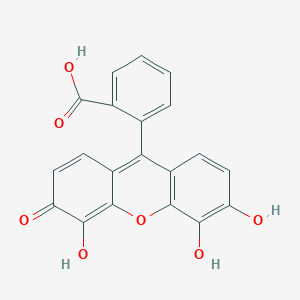
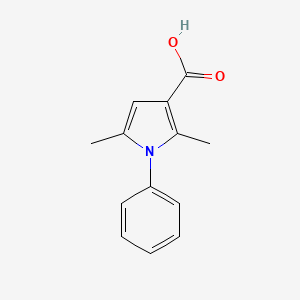
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)

